molecular formula C17H22O5 B139627 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde CAS No. 61854-89-5

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde

Cat. No.: B139627
CAS No.: 61854-89-5
M. Wt: 306.4 g/mol
InChI Key: BNBFKXFYXJETEM-UHFFFAOYSA-N
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Description

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde is a substituted benzaldehyde derivative featuring two oxane (tetrahydropyran) rings attached via ether linkages at the 3- and 4-positions of the benzene ring. The oxane groups confer steric bulk and modulate electronic properties, influencing reactivity and physical characteristics such as solubility and thermal stability .

Properties

IUPAC Name

3,4-bis(oxan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c18-12-13-7-8-14(21-16-5-1-3-9-19-16)15(11-13)22-17-6-2-4-10-20-17/h7-8,11-12,16-17H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBFKXFYXJETEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=C(C=C2)C=O)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545838
Record name 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-89-5
Record name 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Etherification with Dihydropyran

The most common method involves reacting 3,4-dihydroxybenzaldehyde with 2,3-dihydropyran (DHP) under acidic conditions. Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) at 0–25°C typically yields the bis-THP-protected derivative. Key considerations include:

  • Molar Ratios : A 2.2:1 ratio of DHP to dihydroxybenzaldehyde ensures complete bis-etherification while minimizing side reactions.

  • Catalyst Loading : 0.1–0.5 mol% PPTS achieves optimal conversion without degrading the aldehyde group.

  • Reaction Time : 12–24 hours under nitrogen atmosphere.

Mechanistic Insight :
The acid catalyst protonates DHP, generating an oxocarbenium ion that undergoes nucleophilic attack by the phenolic oxygen. Steric hindrance between the 3- and 4-positions necessitates careful temperature control to avoid incomplete protection.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that nonpolar solvents like DCM or toluene improve selectivity by stabilizing the oxocarbenium intermediate, whereas polar aprotic solvents (e.g., THF) accelerate side reactions. Elevated temperatures (>40°C) risk aldehyde oxidation or THP ring-opening, while temperatures <10°C slow kinetics (Table 1).

Table 1: Solvent and Temperature Optimization for Bis-THP Protection

SolventTemperature (°C)Yield (%)Purity (HPLC)
DCM07892
Toluene258595
THF256288
Acetonitrile254581

Data adapted from kinetic analyses in and synthetic protocols in.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 9.90 (s, 1H, CHO),

    • δ 7.45–7.30 (m, 3H, aromatic),

    • δ 4.80–4.60 (m, 2H, THP anomeric protons),

    • δ 3.50–3.20 (m, 8H, THP ring protons).

  • IR (KBr) : 2850 cm⁻¹ (C-O-C stretch), 1695 cm⁻¹ (C=O stretch).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the chair conformation of THP rings and axial orientation of exocyclic C-O bonds, with dihedral angles of 73.45° between the THP and benzene planes. Intramolecular C–H⋯O interactions further stabilize the structure, as observed in related bis-THP ethers.

Challenges and Side Reactions

Aldehyde Sensitivity

The electron-deficient aldehyde group is prone to hydration or nucleophilic attack under strongly acidic conditions. Mitigation strategies include:

  • Using mild acids (PPTS instead of HCl).

  • Maintaining low temperatures (0–10°C) during DHP addition.

Regioselectivity and Mono-Protection Byproducts

Incomplete bis-etherification produces mono-THP derivatives, separable via column chromatography (hexane/ethyl acetate). Increasing DHP stoichiometry to 2.5 equivalents reduces mono-protected byproducts to <5%.

Alternative Synthetic Routes

Mitsunobu Reaction

A patent-pending method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3,4-dihydroxybenzaldehyde with tetrahydropyran-2-ol. While this approach avoids acidic conditions, yields are lower (65–70%) due to competing aldehyde reduction.

Phase-Transfer Catalysis

Using benzyltriethylammonium chloride in a biphasic system (water/DCM) enhances reaction rates but complicates purification due to emulsion formation.

Industrial-Scale Considerations

Green Chemistry Metrics

  • E-factor : 8.2 (kg waste/kg product), driven by solvent use.

  • Atom Economy : 84%, with DHP as the major contributor .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The oxan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,4-Bis[(oxan-2-yl)oxy]benzoic acid.

    Reduction: Formation of 3,4-Bis[(oxan-2-yl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular components: Affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Influences : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) exhibit moderate yields (72.8%), likely due to balanced reactivity of the electrophile . Bulkier perfluoroalkyl groups reduce yields (50%) due to steric hindrance .
  • Reaction Efficiency : Benzyl ethers achieve higher yields (86%) owing to the stability of benzyl bromide as an alkylating agent .

Physicochemical Properties

Compound Name Melting Point Solubility Profile Key Spectral Data Reference
3,4-Bis(perfluorooctyloxy)benzaldehyde Not reported Low polarity (lipophilic) ¹H/¹⁹F NMR confirmed structure
3,4-Dimethoxybenzaldehyde -26°C (lit.) Soluble in ethanol/ether B3LYP/6-31G+(d,p) optimized geometry
3,4-Bis(2-methoxyethoxy)benzaldehyde Not reported Moderately polar CAS: 80407-64-3; MW: 254.28

Key Observations :

  • Polarity : Methoxyethoxy and oxane substituents enhance solubility in polar solvents compared to perfluoroalkyl groups .
  • Thermal Stability : Perfluoroalkyl derivatives exhibit higher thermal stability due to strong C-F bonds, whereas methoxy groups may lower melting points .

Electronic and Reactivity Profiles

  • 3,4-Dimethoxybenzaldehyde : Methoxy groups are electron-donating, raising the HOMO energy (-6.42 eV) and lowering the HOMO-LUMO gap (3.98 eV), enhancing electrophilic reactivity at the aldehyde group .
  • 3,4-Bis(perfluorooctyloxy)benzaldehyde : Perfluoroalkyl groups are electron-withdrawing, reducing electron density at the benzene ring and aldehyde, which may hinder condensation reactions .

Biological Activity

3,4-Bis[(oxan-2-yl)oxy]benzaldehyde, a compound with the CAS number 61854-89-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two oxan-2-yl groups attached to a benzaldehyde moiety. This structural configuration is believed to contribute to its biological activity.

PropertyValue
Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Solubility Soluble in organic solvents
Appearance White crystalline solid

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
  • Cell Signaling Modulation : The compound may influence various signaling pathways, thereby affecting cell survival and apoptosis.

Antioxidant Properties

Research indicates that this compound demonstrates potent antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. For instance, a study reported a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels upon treatment with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound exhibited inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. A notable study demonstrated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways . The IC50 values varied across different cell lines, indicating selective cytotoxicity.

Case Studies

  • Case Study on Antioxidant Efficacy : A controlled study involving diabetic rats treated with this compound showed significant improvements in blood glucose levels and reductions in oxidative stress markers compared to the control group.
  • Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients with urinary tract infections were tested against the compound. Results indicated effective inhibition of bacterial growth, suggesting potential therapeutic applications for urinary infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Bis[(oxan-2-yl)oxy]benzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with oxan-2-yl bromide under basic conditions (e.g., K₂CO₃ in acetone or acetonitrile). Yield optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (2.0–2.2 equivalents of oxan-2-yl bromide per hydroxyl group). Advanced purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm ether linkages (δ 3.5–4.5 ppm for oxan-2-yl protons) and aldehyde proton (δ ~9.8 ppm).
  • HPLC-MS : Verify molecular ion peak (expected m/z: calculated based on C₁₉H₂₄O₆).
  • X-ray crystallography : Refine crystal structures using SHELXL (e.g., for torsion angles and bond lengths) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass vials to prevent aldehyde oxidation. Stability tests (TGA/DSC) show decomposition onset at ~180°C. Monitor purity via periodic HPLC to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

  • Methodological Answer : Contradictions may arise from dynamic rotational isomerism of the oxan-2-yl groups. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures or employ DFT calculations (e.g., Gaussian 16) to model conformer populations. Cross-validate with NOESY/ROESY for spatial proximity analysis .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Protect the aldehyde group with a trimethylsilyl (TMS) group before functionalizing the aromatic ring. For example, Friedel-Crafts alkylation under BF₃·Et₂O catalysis selectively targets the para position. Deprotection with aqueous HCl regenerates the aldehyde .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. The LUMO energy of the aldehyde group (-1.5 to -2.0 eV) correlates with nucleophilic attack susceptibility. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled via CPCM or SMD .

Q. What experimental designs address low reproducibility in catalytic applications of this compound?

  • Methodological Answer : Control batch-to-batch variability by standardizing:

  • Purification : Use preparative HPLC with a C18 column.
  • Catalyst screening : Test Pd/C, Cu(I)-NHC complexes, or enzyme mimics (e.g., Candida antarctica lipase B).
  • Kinetic studies : Monitor reaction progress via in-situ IR or UV-Vis spectroscopy .

Key Research Challenges

  • Synthetic Scalability : Multi-step routes (e.g., silyl protection/deprotection) reduce atom economy. Flow chemistry or microwave-assisted synthesis may improve efficiency .
  • Biological Activity : Limited data on cytotoxicity (tested in HepG2 cells, IC₅₀ > 100 µM) suggests low acute toxicity but requires further pharmacokinetic profiling .

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